molecular formula C5H8N4 B162692 2-Amino-4,6-dimethyl-1,3,5-triazine CAS No. 1853-90-3

2-Amino-4,6-dimethyl-1,3,5-triazine

Cat. No. B162692
CAS RN: 1853-90-3
M. Wt: 124.14 g/mol
InChI Key: VQZRXBOTCNWNLM-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .


Synthesis Analysis

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines has been achieved via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . This method provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted 1,3,5-triazines .


Molecular Structure Analysis

1,3,5-Triazines are a class of compounds that have been used in various fields, including the production of herbicides and polymer photostabilisers . The molecular structure of these compounds directs the enthalpies of chemical systems .


Chemical Reactions Analysis

The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines with bulky alkyl substituents has been investigated . Selected heterocyclic amines were converted to isothiocyanates, which reacted with (S,S)-2-(dimethylamino)cyclohexylamine to give enantiopure 1-hetaryl-3-[2-(dimethylamino)cyclohexyl]thioureas .

Scientific Research Applications

Microwave-Assisted Synthesis

2-Amino-4,6-dimethyl-1,3,5-triazine derivatives can be synthesized using microwave irradiation. This method allows for the preparation of polymer-supported triazines, which have potential applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).

Hydrogen-Bond Networks and Takemoto Thiourea Catalyst Analogs

The chemistry of 2-Amino-4,6-dimethyl-1,3,5-triazine includes forming extended hydrogen-bond networks in the solid state and exploring its use as building blocks for preparing chiral thiourea organocatalysts (Xiao, Pöthig, & Hintermann, 2015).

Synthesis of 2-Oxazolines

Carboxylic acids treated with 2-Amino-4,6-dimethyl-1,3,5-triazine under mild conditions can be converted into 2-oxazolines, highlighting its potential in organic synthesis (Bandgar & Pandit, 2003).

Bioactive Compound Synthesis

1,3,5-Triazine derivatives, including 2-Amino-4,6-dimethyl-1,3,5-triazine, have applications in pharmaceuticals, materials, and agrochemicals. Their structural symmetry makes them valuable scaffolds for generating diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).

Anticancer Activity

Derivatives of 2-Amino-4,6-dimethyl-1,3,5-triazine have been synthesized and tested for their in vitro antitumor activity, with some showing notable efficacy against specific cancer cell lines (Sa̧czewski et al., 2006).

Corrosion Inhibitors

Triazine derivatives, including 2-Amino-4,6-dimethyl-1,3,5-triazine, have been synthesized and shown to be effective corrosion inhibitors, providing protection for metals in corrosive environments (Hu et al., 2016).

Future Directions

2-Amino-4,6-dimethyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . Its future directions could involve its use in the synthesis of new pharmaceuticals and agrochemicals.

properties

IUPAC Name

4,6-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-7-4(2)9-5(6)8-3/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRXBOTCNWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902890
Record name NoName_3466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethyl-1,3,5-triazine

CAS RN

1853-90-3
Record name dimethyl-1,3,5-triazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Göbel, TM Klapötke - Chemical communications, 2007 - pubs.rsc.org
Structural information about the free base guanidine in the solid state could be obtained for the first time by determining the crystal structures of the 1 ∶ 1 as well as the 2 ∶ 1 co-…
Number of citations: 36 pubs.rsc.org
M Becker, M Jansen - Acta Crystallographica Section C, 1999 - Wiley Online Library
CIF access Page 1 CIF access Acta Cryst. (1999). C55, IUC9900094 [ doi:10.1107/S0108270199099060 ] 2-Amino-4,6-dimethyl-1,3,5-triazine M. Becker and M. Jansen Abstract In the structure of …
Number of citations: 2 onlinelibrary.wiley.com
NEA El-Gamel, J Wagler, E Kroke - Journal of Molecular Structure, 2008 - Elsevier
Reactions of cyameluric acid and cyanuric acid with guanidine in water yield colorless crystals of two novel salts: triguanidinium cyamelurate hydrate [C(NH 2 ) 3 ] 3 ·[C 6 N 7 O 3 ]·3H 2 …
Number of citations: 30 www.sciencedirect.com
LJ Goossen, H Liu, KR Dress… - Angewandte Chemie …, 1999 - Wiley Online Library
The suprafacial, vicinal addition of a heterocyclic moiety and a hydroxyl group is achieved by the osmium‐catalyzed asymmetric aminohydroxylation (AA) of olefins with amino‐…
Number of citations: 49 onlinelibrary.wiley.com
Y Morgenstern, F Zischka… - Chemistry–A European …, 2018 - Wiley Online Library
Guanidinium chloride reacts with the superacidic solutions HF/MF 5 (M=As, Sb) at a molar ratio of 1:2 under formation of the diprotonated guanidinium salts [C(NH 2 ) 2 (NH 3 )][AsF 6 ] 2 …
E Wexselblatt, JD Esko, Y Tor - The Journal of organic chemistry, 2014 - ACS Publications
Guanidinium-rich scaffolds facilitate cellular translocation and delivery of bioactive cargos through biological barriers. Although impressive uptake has been demonstrated for …
Number of citations: 84 pubs.acs.org
T Yamada, X Liu, U Englert, H Yamane… - … A European Journal, 2009 - Wiley Online Library
“Crystal structure of the free base guanidine determined 148 years after the first synthesis”: A prototype structure unveiled—despite its provocative simplicity, the crystal structure of …
M Göbel - 2009 - edoc.ub.uni-muenchen.de
Guanidinium nitroformate was of interest to us not only because of its potentially promising energetic properties but also because the covalent form can formally be considered as …
Number of citations: 2 edoc.ub.uni-muenchen.de

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